molecular formula C9H12N4 B3457372 1,3,4,6-tetramethyl-1H-pyrazolo[3,4-d]pyrimidine

1,3,4,6-tetramethyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B3457372
M. Wt: 176.22 g/mol
InChI Key: YBAMVMOOWAFIQB-UHFFFAOYSA-N
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Description

1,3,4,6-tetramethyl-1H-pyrazolo[3,4-d]pyrimidine is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . It is a heteroaromatic system that has been used in the design of various compounds with potential biological activities .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives involves various chemical reactions. For instance, one method involves heating a mixture of 4-chloro-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine and hydrazine hydrate under reflux .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-d]pyrimidine derivatives is complex and can be modified to create various compounds with different properties .


Chemical Reactions Analysis

1H-pyrazolo[3,4-d]pyrimidine derivatives can undergo various chemical reactions. For example, they can be used as the starting material for the synthesis of other compounds, such as CDK2 inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazolo[3,4-d]pyrimidine derivatives can vary depending on the specific compound and its structure .

Mechanism of Action

The mechanism of action of 1H-pyrazolo[3,4-d]pyrimidine derivatives can vary depending on the specific compound. Some derivatives have been found to inhibit EGFR and ErbB2 kinases, which are associated with cell proliferation, survival, and migration .

Safety and Hazards

The safety and hazards associated with 1H-pyrazolo[3,4-d]pyrimidine derivatives can vary depending on the specific compound. Some derivatives have been found to have anticancer activity and can inhibit the growth of various cancer cell lines .

Future Directions

The future directions for research on 1H-pyrazolo[3,4-d]pyrimidine derivatives could include further exploration of their potential as anticancer agents, as well as their potential for other therapeutic applications .

properties

IUPAC Name

1,3,4,6-tetramethylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-5-8-6(2)12-13(4)9(8)11-7(3)10-5/h1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAMVMOOWAFIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN(C2=NC(=N1)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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